molecular formula C19H21F3N6O2 B136313 Opanixil CAS No. 152939-42-9

Opanixil

Cat. No.: B136313
CAS No.: 152939-42-9
M. Wt: 422.4 g/mol
InChI Key: ZAVGHCJPBOQKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Opanixil is a compound used in various scientific studies, particularly in the field of bioadhesion control. It is known for its non-toxic properties and its application in surface topographies .

Chemical Reactions Analysis

Opanixil undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Opanixil has a wide range of scientific research applications. It is used in chemistry for studying surface topographies and bioadhesion control. In biology, it is applied in various studies to understand its effects on different biological systems. In medicine, this compound is being explored for its potential therapeutic benefits, although detailed studies are still ongoing. Industrially, it is used in the development of non-toxic adhesives and coatings .

Comparison with Similar Compounds

Opanixil can be compared with other compounds used in bioadhesion control, such as polylysine and chitosan. Unlike these compounds, this compound is unique due to its non-toxic nature and its specific application in surface topographies. Similar compounds include polylysine, chitosan, and other bioadhesive materials .

Properties

IUPAC Name

4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-ethyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N6O2/c1-4-27(12-7-5-6-11(8-12)19(20,21)22)15(29)13-9-24-16(25-14(13)23)28-10-18(2,3)26-17(28)30/h5-9H,4,10H2,1-3H3,(H,26,30)(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVGHCJPBOQKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C2=CN=C(N=C2N)N3CC(NC3=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165173
Record name Opanixil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152939-42-9
Record name Opanixil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152939429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Opanixil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPANIXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS23RPC70H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.